molecular formula C16H17O9- B1264647 trans-5-O-caffeoyl-D-quinate

trans-5-O-caffeoyl-D-quinate

Cat. No.: B1264647
M. Wt: 353.3 g/mol
InChI Key: CWVRJTMFETXNAD-NXLLHMKUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-5-O-caffeoyl-D-quinate is a hydroxy monocarboxylic acid anion that is the conjugate base of trans-5-O-caffeoyl-D-quinic acid;  major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate base of a trans-5-O-caffeoyl-D-quinic acid.

Scientific Research Applications

Enzymatic Activity and Plant Phenolics

A study on tobacco stem extracts identified a protein that hydrolyzes hydroxycinnamoyl-CoA esters, revealing its role in the biosynthesis and turnover of major plant phenolic compounds such as lignin and chlorogenic acid. This enzyme, named hydroxycinnamoyl-CoA: shikimate/quinate hydroxycinnamoyltransferase, plays a crucial role in controlling the synthesis of shikimate and quinate esters, which are substrates for the cytochrome P450 3-hydroxylase involved in phenylpropanoid biosynthesis (Hoffmann et al., 2003).

Phytochemical Profiling

In an extensive analytical study on sweet cherry varieties, trans-5-O-caffeoylquinic acid was identified as a main chlorogenic acid (CGA) present in mature berries. This research provides new insights into the qualitative and quantitative profiles of phytochemicals in fruits, highlighting the health benefits of CGAs based on their structural features (Crupi et al., 2018).

Antioxidant Activity

A study on Dipsacus asper Wall isolated several caffeoyl quinic acid derivatives, including trans-5-O-caffeoylquinic acid, demonstrating their potent antioxidant activities. These compounds were effective in scavenging free radicals and inhibiting LDL oxidation, suggesting their potential role in preventing atherosclerotic disease (Hung et al., 2006).

Chemical Stability and Transformation

Research on the thermal transformation of trans-5-O-caffeoylquinic acid in alcoholic solutions revealed the formation of various derivatives, including methoxy, ethoxy, and propoxy adducts. This study sheds light on the chemical stability and transformation pathways of CGAs under different conditions, which is crucial for their utilization in pharmaceuticals and food additives (Dawidowicz & Typek, 2015).

Osteoclast Differentiation Inhibition

Methyl-3,5-di-O-caffeoyl-epi-quinate, a compound related to trans-5-O-caffeoyl-D-quinate, was studied for its effects on RANKL-induced osteoclast differentiation. The findings revealed its potential to suppress osteoclast differentiation via downregulation of RANK signaling pathways and NFATc1, indicating its potential therapeutic application in bone diseases (Kim et al., 2018).

Properties

Molecular Formula

C16H17O9-

Molecular Weight

353.3 g/mol

IUPAC Name

(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/p-1/b4-2+/t11-,12-,14+,16-/m1/s1

InChI Key

CWVRJTMFETXNAD-NXLLHMKUSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)[O-])O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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